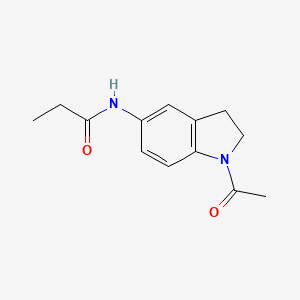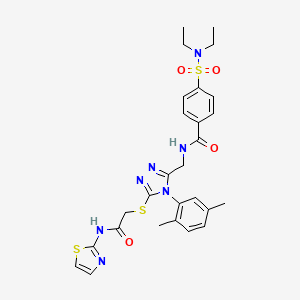
4-(N,N-diethylsulfamoyl)-N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of organic molecules known for their complex structure and potential biological activities. Compounds with similar structural motifs have been synthesized and studied for various applications, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of complex benzamide derivatives often involves multi-step reactions, including condensation, cyclization, and sulfonation processes. A common approach involves the reaction of aromatic ketones with aromatic aldehydes in the presence of catalysts to form intermediates, which are then further modified through reactions with hydroxylamine hydrochloride, formaldehyde, and sulfonamides (Dighe et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using spectral analysis and X-ray diffraction studies, revealing details about bond lengths, angles, and molecular conformations. For example, crystallographic studies have shown how hydrogen bonding and π-π interactions stabilize the molecular structure of related benzamide compounds (Sharma et al., 2016).
Chemical Reactions and Properties
Benzamide derivatives engage in a variety of chemical reactions, including those involving N-sulfonylamines and azirines, leading to the formation of thiadiazoles, oxathiazoles, and acrylamidines. These reactions are influenced by the choice of reactants and conditions, demonstrating the compounds' reactivity and versatility (Tornus et al., 1996).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of benzamide derivatives are crucial for their practical applications. These properties can be influenced by the molecular structure, substituents, and intermolecular interactions present in the compound.
Chemical Properties Analysis
Benzamide derivatives exhibit a range of chemical properties, including anticancer activity, fluorescence upon reaction with thiols, and the ability to form gels in specific solvents. These properties are a function of the compound's molecular framework and the nature of its substituents (Ravinaik et al., 2021), (Toyo’oka et al., 1989).
科学的研究の応用
Chemical Synthesis and Reactions
The compound shows relevance in the field of chemical synthesis and reactions. For instance, the study by Ledenyova et al. (2018) discusses the ANRORC rearrangement in a similar triazine compound, showcasing intricate chemical reactions that could be relevant to understanding the properties and synthetic pathways of the compound (Ledenyova et al., 2018).
Biological Activities
Research by Ceylan et al. (2014) on hybrid molecules containing azole moieties, including triazoles, indicates potential biological activities. This suggests that our compound may possess similar bioactive properties, given its structural similarity (Ceylan et al., 2014).
Anticancer Properties
Šermukšnytė et al. (2022) explored derivatives of 1,2,4-triazole-3-thiol with potential anticancer effects. Since the compound contains a triazole moiety, it could be hypothesized that it may exhibit similar anticancer activities (Šermukšnytė et al., 2022).
Fungicidal Activity
The study by El-Telbani et al. (2007) on triazole derivatives shows fungicidal activity, suggesting that compounds with similar structures, such as the one , might also possess fungicidal properties (El-Telbani et al., 2007).
Complex Formation and Characterization
Adhami et al. (2012) researched on thiadiazolobenzamide and its metal complexes, demonstrating the potential of such compounds in forming complexes with metals, which could be a research direction for the compound (Adhami et al., 2012).
Antimicrobial and Antifungal Action
Sych et al. (2019) found that certain benzamide derivatives exhibited antimicrobial and antifungal activities. This indicates that our compound, being a benzamide derivative, may also have similar properties (Sych et al., 2019).
特性
IUPAC Name |
4-(diethylsulfamoyl)-N-[[4-(2,5-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O4S3/c1-5-33(6-2)41(37,38)21-11-9-20(10-12-21)25(36)29-16-23-31-32-27(34(23)22-15-18(3)7-8-19(22)4)40-17-24(35)30-26-28-13-14-39-26/h7-15H,5-6,16-17H2,1-4H3,(H,29,36)(H,28,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYCDAQFZMYQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)C)C)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484280.png)
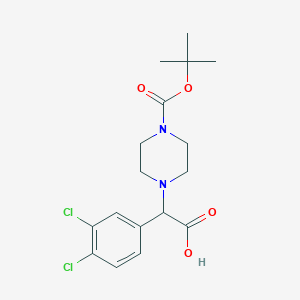
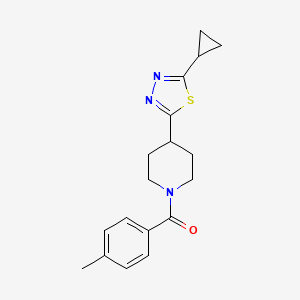
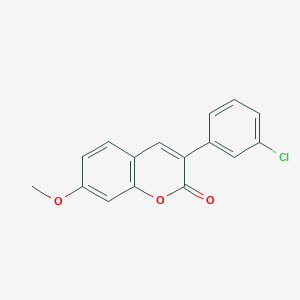
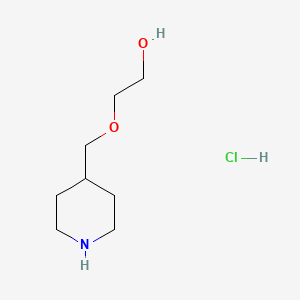
![(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine](/img/structure/B2484289.png)
![3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2484291.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2484292.png)
![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484293.png)


